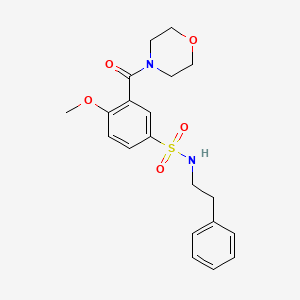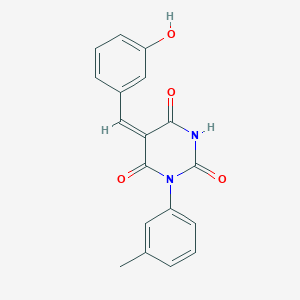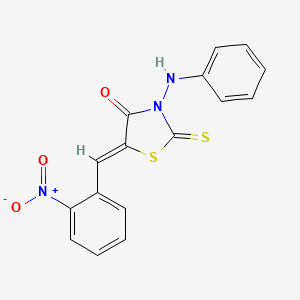![molecular formula C19H29N3O B4676063 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide](/img/structure/B4676063.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide
説明
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide, also known as EAPB, is a novel synthetic compound that has gained significant attention in recent years due to its potential application in scientific research. EAPB belongs to the class of adamantanecarboxamide compounds and is a potent and selective agonist for the cannabinoid CB1 receptor.
作用機序
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide is a potent and selective agonist for the CB1 receptor, which is a G protein-coupled receptor that plays a crucial role in the endocannabinoid system. When this compound binds to the CB1 receptor, it activates a signaling pathway that leads to the modulation of various physiological processes, including appetite, pain, and mood. The exact mechanism of action of this compound is still being studied, but it is believed to involve the activation of intracellular signaling pathways that regulate the release of neurotransmitters and other signaling molecules.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of appetite, pain, and mood. This compound has been shown to increase food intake in animal models, which may have implications for the treatment of eating disorders. Additionally, this compound has been shown to have analgesic effects in animal models, which may have implications for the treatment of chronic pain. Finally, this compound has been shown to have anxiolytic effects in animal models, which may have implications for the treatment of anxiety disorders.
実験室実験の利点と制限
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide has several advantages as a tool for scientific research, including its high potency and selectivity for the CB1 receptor. Additionally, this compound has been shown to be stable in various experimental conditions, making it a reliable tool for scientific research. However, there are also limitations to the use of this compound in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for the study of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide and its potential applications in scientific research. One area of interest is the development of new drugs that target the CB1 receptor for the treatment of various diseases, such as obesity and diabetes. Additionally, there is ongoing research into the role of the endocannabinoid system in various physiological and pathological processes, which may lead to new insights into the potential applications of this compound. Finally, there is ongoing research into the development of new synthetic compounds that target the CB1 receptor, which may lead to the development of more potent and selective agonists for this receptor.
科学的研究の応用
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethyl-1-adamantanecarboxamide has shown promising results in various scientific research applications, including the study of the endocannabinoid system and the development of novel therapeutic agents. This compound has been used as a tool to investigate the role of the CB1 receptor in various physiological and pathological processes, including pain, anxiety, and addiction. Additionally, this compound has been used to develop new drugs that target the CB1 receptor for the treatment of various diseases, such as obesity and diabetes.
特性
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-3,5-dimethyladamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-4-22-15(5-6-21-22)10-20-16(23)19-9-14-7-17(2,12-19)11-18(3,8-14)13-19/h5-6,14H,4,7-13H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQYPJQWVQFXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CNC(=O)C23CC4CC(C2)(CC(C4)(C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(dimethylamino)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4675996.png)
![dimethyl 5-[(4-chlorobenzoyl)amino]isophthalate](/img/structure/B4676000.png)
![2-methyl-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B4676010.png)

![dimethyl 5-({[(3,3-diphenylpropyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4676024.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]amino}benzoate](/img/structure/B4676025.png)

![9-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B4676033.png)
![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-isobutylhydrazinecarbothioamide](/img/structure/B4676038.png)
![3-{4-[(dimethylamino)sulfonyl]phenyl}-N-phenylpropanamide](/img/structure/B4676044.png)
![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4676053.png)

![4-(4-pyridinylmethyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4676077.png)